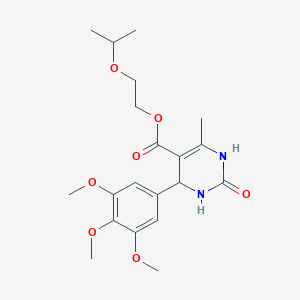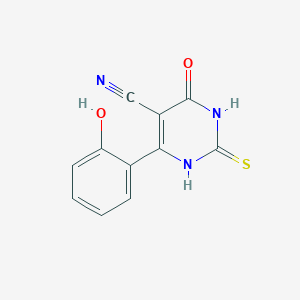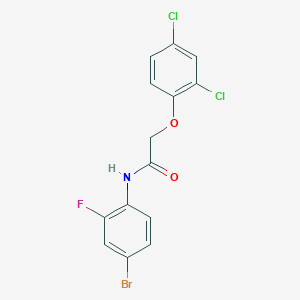
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as BF-DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of the protein kinase B (AKT) and the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and survival. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, neuroprotection, improvement of cognitive function, anti-inflammatory effects, and anti-atherosclerotic effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function. This compound has also been found to improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta deposition. In cardiovascular diseases, this compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting the activity of NF-kappaB. This compound also has anti-atherosclerotic effects by reducing the expression of adhesion molecules and inhibiting the migration and proliferation of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its high cost and limited availability. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide research, including the development of new synthesis methods, the investigation of its potential applications in other fields such as infectious diseases and autoimmune disorders, and the optimization of its pharmacokinetic and pharmacodynamic properties. This compound analogs with improved potency and selectivity could also be developed for specific applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interactions with other signaling pathways and enzymes. Overall, this compound has significant potential for scientific research and could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography and recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide has shown potential in various scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2FNO2/c15-8-1-3-12(11(18)5-8)19-14(20)7-21-13-4-2-9(16)6-10(13)17/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSMJXMMVTLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

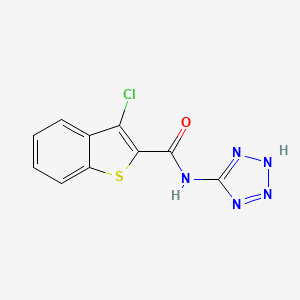
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
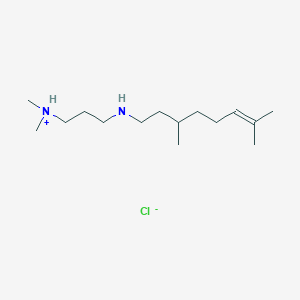
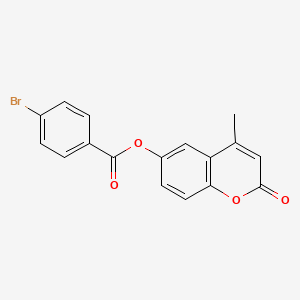
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
